GSK-3 Inhibitor II (CAS 478482-75-6), also known as KIN 001-042, is a cell-permeable oxadiazole thioether that selectively inhibits Glycogen Synthase Kinase-3β (GSK-3β). With a baseline IC50 of 390 nM, it provides nanomolar kinase suppression without the massive ionic disruptions associated with classical salt inhibitors. Its high lipophilicity (LogP ~4.0) and compatibility with standard DMSO/corn oil vehicles make it readily processable for both in vitro cellular assays and in vivo dosing regimens. For procurement professionals and assay developers, this compound serves as a critical orthogonal tool to validate Wnt/β-catenin and neurodevelopmental pathways, offering a distinct chemotype from ubiquitous aminopyrimidines and maleimides .
Generic substitution of GSK-3 Inhibitor II with more common in-class alternatives like CHIR99021 or SB216763 frequently compromises assay integrity. While CHIR99021 is highly potent, its aminopyrimidine scaffold carries distinct off-target profiles that can confound phenotypic readouts. Similarly, substituting with the maleimide SB216763 in neuroblastoma models directly induces cytotoxicity and alters MYCN expression, masking the isolated effects of GSK-3β inhibition. Furthermore, attempting to use classical inhibitors like lithium chloride requires millimolar concentrations that induce severe osmotic stress and broad off-target phosphatase inhibition. Procuring the exact oxadiazole thioether scaffold of GSK-3 Inhibitor II is therefore necessary to decouple kinase inhibition from immediate apoptosis and scaffold-specific artifacts [1].
GSK-3 Inhibitor II demonstrates an IC50 of 390 nM against GSK-3β, providing a highly potent alternative to classical salt-based inhibitors for cell culture workflows. In contrast, lithium chloride (LiCl) and valproate require millimolar concentrations (1-3 mM) to achieve comparable GSK-3β inhibition, which severely disrupts assay processability by inducing osmotic stress [1].
| Evidence Dimension | GSK-3β IC50 |
| Target Compound Data | 390 nM |
| Comparator Or Baseline | LiCl (1-3 mM) |
| Quantified Difference | >2,500-fold higher potency |
| Conditions | In vitro kinase assay |
Eliminates the severe osmotic and off-target ionic stress introduced by millimolar concentrations of lithium or valproate, improving reproducibility in sensitive cell culture workflows.
Unlike the maleimide-based inhibitor SB216763, which strongly reduces neuroblastoma cell viability and downregulates MYCN mRNA, GSK-3 Inhibitor II maintains cell viability and slightly increases ectopic MYCN mRNA levels [1].
| Evidence Dimension | Cell viability and MYCN mRNA modulation |
| Target Compound Data | Maintained viability; slight increase in MYCN mRNA |
| Comparator Or Baseline | SB216763 (strong reduction in viability and MYCN mRNA) |
| Quantified Difference | Divergent viability and MYCN expression phenotypes |
| Conditions | SY5Y-MYCN neuroblastoma cell lines |
Allows researchers to isolate GSK-3β signaling effects without confounding immediate apoptotic responses or MYCN suppression.
GSK-3 Inhibitor II exhibits robust solubility in lipid-based vehicles, achieving clear solutions at ≥ 2.08 mg/mL (5.26 mM) in a simple 10% DMSO / 90% Corn Oil mixture .
| Evidence Dimension | Formulation solubility |
| Target Compound Data | ≥ 2.08 mg/mL (5.26 mM) |
| Comparator Or Baseline | Unformulated aqueous baselines (requires complex excipients) |
| Quantified Difference | >5 mM solubility in lipid vehicle |
| Conditions | 10% DMSO + 90% Corn Oil co-solvent system |
Simplifies procurement and handling for animal studies by eliminating the need for complex, expensive excipients like cyclodextrins or specialized polymeric surfactants.
In human mast cell assays, GSK-3 Inhibitor II (at 20 μM) selectively avoids broad immunosuppression, showing only a negligible 14% inhibition of FcϵRI-mediated TNF-α generation, whereas cAMP-mediated pathways (e.g., Epac agonists) inhibit it by 43% [1].
| Evidence Dimension | Inhibition of FcϵRI-mediated TNF-α generation |
| Target Compound Data | 14% inhibition at 20 μM |
| Comparator Or Baseline | Epac agonist 8-pCPT-2′-O-Me-cAMP (43% inhibition at 10 μM) |
| Quantified Difference | 29% less suppression of TNF-α |
| Conditions | Human mast cells stimulated with anti-IgE |
Ensures that GSK-3β pathways can be studied in immune cells without unintentionally shutting down primary degranulation and cytokine release pathways.
Where researchers need a structurally distinct oxadiazole thioether to confirm that phenotypes observed with aminopyrimidines (like CHIR99021) are genuinely due to GSK-3β inhibition rather than scaffold-specific off-target effects [1].
Where the compound's ability to inhibit GSK-3β without triggering immediate cytotoxicity or downregulating MYCN mRNA allows for the isolated study of kinase signaling in sensitive cancer models [1].
Where its proven solubility in simple 10% DMSO / 90% Corn Oil formulations enables rapid, reproducible dosing in animal models without the need for complex formulation engineering .
Where researchers require a GSK-3 inhibitor that preserves primary degranulation and TNF-α release pathways, avoiding the broad immunosuppression seen with other signaling modulators[2].